molecular formula C22H16ClN3O4 B13553645 (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B13553645
M. Wt: 421.8 g/mol
InChI Key: XGBWPXSERDPRQX-FOWTUZBSSA-N
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Description

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the 2-chloro-4-nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. Finally, the phenylethyl group is incorporated via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Methyl acetoacetate: Another related compound with similar reactivity.

    Acetylacetone: Shares some structural features and is used in similar chemical reactions.

Uniqueness

What sets (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential in various fields of research highlight its versatility and importance.

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

InChI

InChI=1S/C22H16ClN3O4/c23-20-13-17(26(28)29)6-8-19(20)21-9-7-18(30-21)12-16(14-24)22(27)25-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,25,27)/b16-12+

InChI Key

XGBWPXSERDPRQX-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

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